3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
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Overview
Description
3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid: is a heterocyclic compound that features a tetrazole ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.
Attachment to Benzoic Acid: The tetrazole ring is then attached to a benzoic acid derivative through a coupling reaction, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound is used in the production of materials with specialized properties. For example, it may be incorporated into polymers or coatings to enhance their performance.
Mechanism of Action
The mechanism of action of 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazoles: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar chemical properties.
Benzimidazoles: Featuring a fused benzene and imidazole ring, these compounds are structurally related and have similar applications in medicinal chemistry.
Pyrazoles: Another class of five-membered nitrogen-containing heterocycles, pyrazoles share some reactivity patterns with tetrazoles.
Uniqueness
What sets 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid apart is its specific combination of a tetrazole ring and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H6N4O3 |
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Molecular Weight |
206.16 g/mol |
IUPAC Name |
3-(5-oxo-1H-tetrazol-4-yl)benzoic acid |
InChI |
InChI=1S/C8H6N4O3/c13-7(14)5-2-1-3-6(4-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15) |
InChI Key |
PQXLSPLPJOEEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)NN=N2)C(=O)O |
Origin of Product |
United States |
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